4-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as cyanogen bromide.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the benzimidazole derivative with a suitable benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Cyanogen bromide for introducing the cyano group.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced forms of the cyano or benzamide groups.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
4-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-6-yl)benzamide
- 4-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)benzamide
Uniqueness
4-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide is unique due to its specific substitution pattern on the benzimidazole core, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H10N4O2 |
---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
4-cyano-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C15H10N4O2/c16-8-9-1-3-10(4-2-9)14(20)17-11-5-6-12-13(7-11)19-15(21)18-12/h1-7H,(H,17,20)(H2,18,19,21) |
InChI Key |
BPACEAARLYAKMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=CC3=C(C=C2)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.